molecular formula C16H15BrN2O B11989981 3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide

3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide

Cat. No.: B11989981
M. Wt: 331.21 g/mol
InChI Key: MWTHNXKJTMHIHW-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C16H15BrN2O and a molecular weight of 331.215 g/mol This compound is known for its unique structure, which includes a bromine atom, a benzohydrazide group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 4-methylacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate purification techniques, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

3-bromo-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C16H15BrN2O/c1-11-6-8-13(9-7-11)12(2)18-19-16(20)14-4-3-5-15(17)10-14/h3-10H,1-2H3,(H,19,20)/b18-12+

InChI Key

MWTHNXKJTMHIHW-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=CC=C2)Br)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.